molecular formula C11H18O2 B13252797 1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde

1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13252797
M. Wt: 182.26 g/mol
InChI Key: BXIHRIRMVMCXSK-UHFFFAOYSA-N
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Description

1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde is a cyclopropane-containing aldehyde derivative characterized by a hydroxy-substituted cyclohexylmethyl group attached to the cyclopropane ring. This compound combines the steric constraints of the cyclopropane ring with the polar functionality of an aldehyde and hydroxyl group, making it a structurally unique molecule.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-[(4-hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H18O2/c12-8-11(5-6-11)7-9-1-3-10(13)4-2-9/h8-10,13H,1-7H2

InChI Key

BXIHRIRMVMCXSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC2(CC2)C=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde involves several steps:

Scientific Research Applications

1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde is an organic compound with a unique structure featuring a cyclopropane ring and a hydroxycyclohexyl substituent. It has a molecular formula of C11H18O2C_{11}H_{18}O_2 and a molecular weight of approximately 182.26 g/mol. The compound includes a carbaldehyde functional group, contributing to its reactivity.

Scientific Research Applications

1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde has diverse applications across various fields:

  • Organic Synthesis It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry The compound's unique structure makes it potentially valuable in medicinal chemistry. Research suggests it may interact with biological targets like enzymes and receptors, though the specific mechanisms require further investigation to understand its potential therapeutic applications in drug development.
  • Interaction Studies Interaction studies are essential to understanding the compound's mechanism of action and potential efficacy as a therapeutic agent. These studies focus on how 1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde interacts with biological molecules. Detailed investigations are needed to identify specific molecular targets and pathways influenced by this compound.

Structural Similarities

Several compounds share structural similarities with 1-[(1-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde:

Compound NameStructural FeaturesUnique Characteristics
CyclopropanecarbaldehydeContains a cyclopropane ring and an aldehydeSimpler structure without hydroxy substituents
HydroxycyclohexanolHydroxy group on cyclohexaneLacks the cyclopropane ring
Cyclopropanecarboxylic acidCyclopropane ring with a carboxylic acid groupDifferent functional group affecting reactivity
3-HydroxycyclohexanoneHydroxy group on cyclohexanoneKetone functional group instead of the aldehyde group

Mechanism of Action

The mechanism of action of 1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

Cyclohexyl Substituents

  • Hydroxy vs.
  • Stereochemistry : In 4-propan-2-ylcyclohexane-1-carbaldehyde, the trans-configuration of the isopropyl group influences molecular packing and boiling point, a factor that may extend to hydroxycyclohexyl derivatives .

Aromatic vs. Aliphatic Substituents

  • The benzodioxol-substituted analog (C₁₁H₁₀O₃) demonstrates increased aromaticity, which could enhance binding to hydrophobic pockets in proteins, a trait absent in aliphatic-substituted derivatives like the target compound .

Electron-Withdrawing Groups

  • The difluoromethyl group in C₅H₆F₂O provides electron-withdrawing effects, stabilizing the aldehyde moiety against nucleophilic attack—a property critical for pesticidal activity .

Biological Activity

1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde, also known by its CAS number 1936647-44-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyValue
Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
IUPAC Name 1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde
CAS Number 1936647-44-7

The biological activity of 1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapeutics.

Anticancer Activity

Recent research has indicated that compounds similar to 1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde exhibit significant anticancer properties. For instance, a study demonstrated that structurally related compounds showed micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells, with IC50 values around 10 µM .

Neuroprotective Effects

Another area of interest is the potential neuroprotective effects of this compound. Research has shown that derivatives of cyclopropane aldehydes can enhance mitochondrial function and reduce oxidative stress in neuronal cells. This suggests that 1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study on Anticancer Properties

In a controlled study, researchers synthesized various derivatives of cyclopropane carbaldehydes to evaluate their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the cyclopropane structure significantly enhanced their anticancer activity. The study concluded that further exploration into the structure-activity relationship (SAR) could yield more potent anticancer agents .

Neuroprotection Research

A recent investigation into the neuroprotective properties of cyclopropane derivatives found that specific compounds could significantly reduce neuronal apoptosis induced by oxidative stress. The study utilized models of oxidative damage in neuronal cultures, demonstrating that treatment with these compounds improved cell viability and reduced markers of apoptosis .

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